molecular formula C22H22N2O2S B2765711 4-phenyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide CAS No. 2034398-66-6

4-phenyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide

Cat. No.: B2765711
CAS No.: 2034398-66-6
M. Wt: 378.49
InChI Key: CZTLDJBTSRUPAJ-UHFFFAOYSA-N
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Description

4-phenyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide is a synthetic chemical compound supplied For Research Use Only. This molecule is of significant interest in medicinal chemistry and chemical biology due to its hybrid structure, which incorporates multiple pharmacophores known to confer bioactive properties. The core structure contains a pyridine ring linked to a thiophene ring, a structural motif found in compounds investigated for their efficacy against resistant bacterial strains . Furthermore, the scaffold incorporates a carboxamide bond, a fundamental and stable linkage in biological systems that is frequently featured in the design of protease inhibitors and other therapeutic agents . Researchers are exploring this compound and its analogs primarily as a potential antimicrobial agent. Its molecular framework is similar to that of novel small molecules studied for their activity against Extended-Spectrum β-Lactamase (ESBL)-producing pathogens, a critical area of antibiotic resistance research . The proposed mechanism of action, based on studies of related structures, involves molecular docking and binding to key bacterial enzyme targets, such as β-lactamases, to potentially inhibit their function and restore drug susceptibility . In addition to antimicrobial applications, this compound's unique structure makes it a valuable intermediate for developing new chemical entities. It serves as a building block for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies across various therapeutic areas. This product is intended for laboratory research purposes by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-phenyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c25-21(22(10-13-26-14-11-22)18-7-2-1-3-8-18)24-16-17-6-4-12-23-20(17)19-9-5-15-27-19/h1-9,12,15H,10-11,13-14,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTLDJBTSRUPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and thiophene intermediates, followed by their coupling with a phenyl group. The final step involves the formation of the tetrahydro-2H-pyran-4-carboxamide moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .

Scientific Research Applications

4-phenyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • The target compound distinguishes itself with an oxane ring , which may enhance solubility compared to planar dihydropyridines (AZ331, AZ257) .
  • AZ331/AZ257 share a 1,4-dihydropyridine core, a hallmark of calcium channel blockers (e.g., nifedipine), but differ in substituents (methoxy vs. bromophenyl), impacting lipophilicity and target affinity .

Pharmacological Activity

  • Target Compound : The thiophene-pyridine moiety may confer affinity for potassium channels or serotonin receptors, as seen in structurally related compounds .
  • AZ331/AZ257 : 1,4-Dihydropyridines are classically associated with L-type calcium channel blockade. The 4-methoxyphenyl group in AZ331 could enhance vasodilation, while the bromine in AZ257 might increase membrane permeability .
  • Oxazolo-Pyridine Analog : Fused oxazole systems are linked to kinase inhibition (e.g., JAK/STAT pathways), and the thiazole group may reduce CYP450-mediated degradation .

Pharmacokinetic Properties

  • Target Compound: The oxane ring and carboxamide group likely improve aqueous solubility compared to dihydropyridines, which are notoriously lipophilic . However, the thiophene ring may increase susceptibility to oxidative metabolism.
  • AZ331/AZ257 : High lipophilicity (due to methoxy/bromophenyl groups) may enhance blood-brain barrier penetration but reduce oral bioavailability .
  • Oxazolo-Pyridine Analog : The rigid fused-ring system and thiazole group could enhance metabolic stability, as evidenced by longer half-lives in similar compounds .

Biological Activity

The compound 4-phenyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C17H16N2O2S\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This compound features a phenyl group, a thiophene ring, and a pyridine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from various studies on related compounds:

CompoundCancer TypeIC50 (µM)Mechanism of Action
ATCAA-1Prostate0.7 - 1.0Tubulin polymerization inhibition
ATCAA-1Melanoma1.8 - 2.6Tubulin polymerization inhibition
SMARTMelanoma0.124 - 3.81Antiproliferative via GPCR signaling

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The biological activity of compounds like this compound is often attributed to their ability to disrupt critical cellular processes:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • GPCR Signaling Inhibition : Some derivatives affect G protein-coupled receptor pathways, which play a crucial role in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy and reducing toxicity. Modifications in the structure can lead to variations in biological activity:

  • Aromatic Substituents : The presence of different aromatic groups can enhance cytotoxicity.
  • Linker Variations : Changes in the linker between the thiophene and pyridine moieties can significantly affect the compound's interaction with biological targets.

Case Studies

A study conducted on the NCI-H522 non-small cell lung cancer line demonstrated that modifications to the amide group resulted in varying degrees of cytotoxicity, with some derivatives achieving IC50 values as low as 0.124μM0.124\,\mu M . Another investigation into thiazolidine derivatives showed that structural alterations could lead to a loss or gain in activity, emphasizing the importance of precise modifications in drug design .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4-phenyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide?

The synthesis typically involves multi-step procedures starting with the preparation of key intermediates such as the thiophene-pyridine hybrid moiety and the oxane-4-carboxamide backbone. For example:

  • Step 1: Synthesis of the pyridine-thiophene fragment via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) under inert conditions .
  • Step 2: Functionalization of the oxane ring with a carboxamide group using reagents like EDCl/HOBt for amide bond formation .
  • Step 3: Final coupling of intermediates via nucleophilic substitution or reductive amination, optimized in solvents such as dichloromethane (DCM) or ethanol under reflux . Critical parameters include temperature control (±2°C), solvent purity, and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the methylene bridge (N-CH₂-pyridine) appears as a triplet near δ 4.2–4.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 433.18) .
  • Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (aromatic C-H) confirm functional groups .

Advanced Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield?

Optimization involves iterative testing of variables:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF, THF) may enhance coupling efficiency, while ethanol improves amidation kinetics .
  • Catalyst Load: Reducing Pd catalyst from 5 mol% to 2 mol% in coupling reactions can minimize side products without sacrificing yield .
  • Temperature Gradients: Conducting reactions at 60°C instead of room temperature accelerates amide bond formation but requires strict exclusion of moisture .
  • Workup Protocols: Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances purity ≥98% .

Q. What strategies address discrepancies in reported biological activities of structurally analogous compounds?

Contradictions in biological data (e.g., variable IC₅₀ values) may arise from differences in assay conditions or target selectivity. Mitigation approaches include:

  • Orthogonal Assays: Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis assays) platforms .
  • Structural Analog Analysis: Compare with compounds like N-(4-ethoxyphenyl)-thienopyrimidine derivatives to isolate pharmacophore contributions .
  • Solubility Adjustments: Use co-solvents (e.g., DMSO ≤0.1% v/v) to ensure consistent bioavailability across studies .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are employed to:

  • Identify Binding Pockets: Prioritize targets like kinases or GPCRs based on ligand-receptor complementarity .
  • Assess Stability: MD trajectories (50–100 ns) evaluate complex stability, with RMSD <2 Å indicating robust binding .
  • Validate Pharmacokinetics: Tools like SwissADME predict logP (∼3.2) and BBB permeability, guiding in vivo study design .

Methodological Considerations

Q. How to design stability studies for this compound under varying pH and temperature conditions?

  • Accelerated Degradation Testing: Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • pH Profiling: Prepare buffers (pH 1–10) and analyze hydrolysis products (e.g., free carboxylic acid via LC-MS) .
  • Light Sensitivity: Expose to UV (254 nm) for 48 hours; quantify photodegradants using diode-array detection .

Q. What experimental protocols resolve spectral overlaps in NMR characterization?

  • 2D NMR Techniques: HSQC and HMBC clarify ambiguous signals (e.g., distinguishing oxane ring protons from aromatic peaks) .
  • Variable Temperature (VT) NMR: Cooling to −40°C reduces rotational averaging, resolving diastereotopic methylene protons .

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